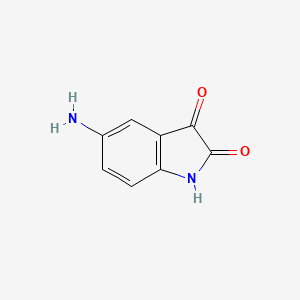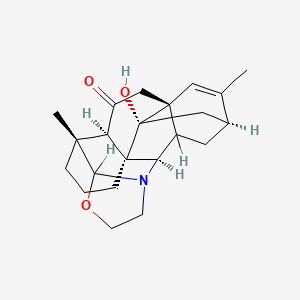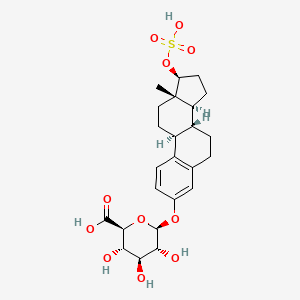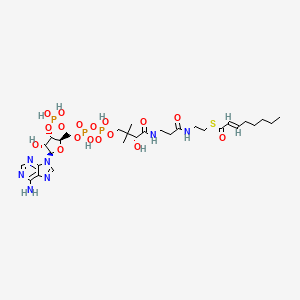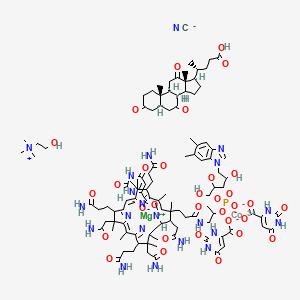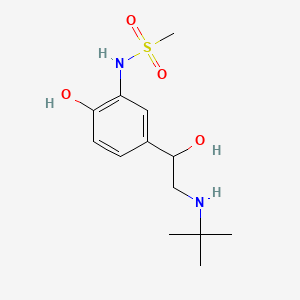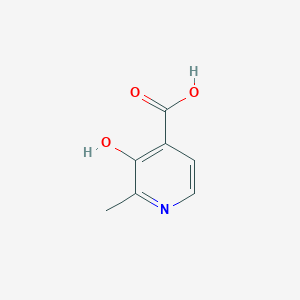
3-Hydroxy-2-methylpyridine-4-carboxylic acid
Overview
Description
3-Hydroxy-2-methylpyridine-4-carboxylic acid (HMPA) is a pyridine derivative that has been widely studied for its potential use in various scientific research applications. HMPA is a heterocyclic compound that contains a pyridine ring with a hydroxyl and carboxylic acid functional group at the 3 and 4 positions, respectively.
Scientific Research Applications
Iron Excretion Enhancement
3-Hydroxy-2-methylpyridine-4-carboxylic acid shows potential in enhancing iron excretion. Research demonstrates that compounds similar to 3-hydroxypyrid-4-ones, like 3-hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid, can mobilize iron in normal rats, suggesting potential applications in conditions related to iron overload (Molenda, Jones, & Basinger, 1994).
Photophysics Study
The photophysics of related compounds, such as 3-hydroxy-picolinic acid, have been explored using quantum chemistry methods. This research provides insights into proton transfer mechanisms and the potential applications in understanding light-induced chemical processes (Rode & Sobolewski, 2012).
Antibacterial Activity
Derivatives of this compound, like 4-hydroxy-6-methylpyridine-3-carbonylamino compounds, have shown promise in antibacterial activity. These findings are crucial for developing new antibiotics, especially in the context of increasing antibiotic resistance (Yamada et al., 1983).
Synthesis and Structural Studies
The compound has been used in synthesizing various ligands and complexes, contributing to the field of organic chemistry and materials science. For example, derivatives have been used to synthesize ligands suitable for complexing lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
MRI Applications
Compounds derived from this compound, such as spin-labeled amides, have shown potential for use in biomedical studies involving magnetic resonance imaging (MRI) (Yushkova et al., 2013).
Insulin-Mimetic Activities
Metal complexes with 3-hydroxypyridine-2-carboxylic acid, a related compound, have demonstrated insulin-mimetic activities. This suggests potential applications in the treatment or study of diabetes (Nakai et al., 2005).
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-methylpyridine-4-carboxylic acid is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NAD(P)H, H+, and O2 . The reaction results in the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which the compound interacts with, participates in vitamin B6 metabolism . The reaction it catalyzes is part of the degradation pathway of pyridoxine, a form of vitamin B6 .
Result of Action
The action of this compound results in the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . This contributes to the metabolic processes in the body, particularly those involving vitamin B6 .
Safety and Hazards
3-Hydroxy-2-methylpyridine-4-carboxylic acid causes skin irritation and may cause respiratory irritation. It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions of 3-Hydroxy-2-methylpyridine-4-carboxylic acid research could involve further exploration of its synthesis methods and potential applications. The development of a robust method allowing the selective introduction of multiple functional groups could be a significant advancement .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-methylpyridine-4-carboxylic acid is involved in several biochemical reactions, particularly in the degradation pathway of pyridoxine (vitamin B6). It interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . This enzyme belongs to the family of oxidoreductases and requires cofactors like NADH or NADPH for its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase affects the cellular metabolism of vitamin B6, which is crucial for various cellular functions . Additionally, the compound’s role in the degradation of pyridoxine impacts the availability of pyridoxal phosphate, a coenzyme involved in numerous enzymatic reactions within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase catalyzes a dismutation reaction, converting this compound to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid . This reaction involves the oxidation of the compound with NAD+ and its reduction with NADH, highlighting the compound’s role in redox reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. The compound’s effects on cellular function can change over time, depending on its stability and degradation products. Long-term studies have shown that the compound can influence cellular metabolism and gene expression over extended periods . The stability of the compound is crucial for its sustained biochemical activity and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports normal cellular functions and metabolic processes. At higher doses, it can exhibit toxic or adverse effects, impacting cellular metabolism and causing oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in the metabolic pathways of vitamin B6. It participates in the degradation of pyridoxine, where it is converted to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid by the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This pathway is crucial for maintaining the balance of vitamin B6 metabolites and ensuring the availability of pyridoxal phosphate for various enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is essential for its biochemical activity and its role in cellular metabolism.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is directed to specific cellular compartments, such as the mitochondria and cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound exerts its effects in the appropriate cellular context .
properties
IUPAC Name |
3-hydroxy-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(9)5(7(10)11)2-3-8-4/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLRILLDNGTYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491357 | |
| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4328-92-1 | |
| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of HMPDC in vitamin B6 metabolism?
A: HMPDC is a product of vitamin B6 degradation. Specifically, it's formed during the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) by the enzyme FHMPC dehydrogenase (dismutase). This enzyme, found in organisms like Mesorhizobium loti, catalyzes a unique reaction where FHMPC is converted into both HMPDC and 4-pyridoxic acid in near-equimolar amounts. []
Q2: How does the structure of FHMPC dehydrogenase relate to its function in HMPDC formation?
A: FHMPC dehydrogenase belongs to the 3-hydroxyacyl-CoA dehydrogenase family and shares structural similarities with the human enzyme. Crystal structure analysis of the enzyme from Mesorhizobium loti revealed a homodimeric structure with a probable catalytic diad consisting of His137 and Glu149 residues. [, ] Mutation studies confirmed the importance of these residues, with the H137L mutant exhibiting complete loss of activity, highlighting their crucial role in HMPDC formation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




